molecular formula C8H9Cl2N B8631534 2-(4-Chloroanilino)ethylchloride

2-(4-Chloroanilino)ethylchloride

Cat. No.: B8631534
M. Wt: 190.07 g/mol
InChI Key: INGWZEYBHANKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloroanilino)ethylchloride is an organochlorine compound featuring an ethyl chloride backbone substituted with a 4-chloroanilino group (a benzene ring with a chlorine atom at the para position and an amine group). This structure confers reactivity at both the chloroethyl and anilino moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

4-chloro-N-(2-chloroethyl)aniline

InChI

InChI=1S/C8H9Cl2N/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6H2

InChI Key

INGWZEYBHANKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Reactivity: The chloroethyl group in this compound enables nucleophilic substitution reactions, similar to 2-(Dipropylamino)ethylchloride, which is used in organophosphonate synthesis .
  • Biological Activity: Derivatives like 2-(4-Chloroanilino)-1H-quinazolin-4-one exhibit antimicrobial properties, underscoring the therapeutic relevance of the 4-chloroanilino group . In contrast, 2-(2-Hydroxyethoxy)ethylchloride’s role in Hydroxyzine synthesis highlights its utility in CNS-active drug development .
  • Salt Formation: Analogous to 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride, the hydrochloride salt of this compound could improve solubility and crystallinity for industrial applications .

Pharmaceutical Relevance

  • Antihistamines : Hydroxyzine, derived from a structurally related ethylchloride, demonstrates potent antihistaminic and anticholinergic effects .
  • Antimicrobial Agents: Quinazolinone derivatives with 4-chloroanilino substituents show promise against resistant bacterial strains .

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